molecular formula C6H12O4 B1195553 (2-Ethoxyethoxy)acetic acid CAS No. 7743-94-4

(2-Ethoxyethoxy)acetic acid

Cat. No. B1195553
CAS RN: 7743-94-4
M. Wt: 148.16 g/mol
InChI Key: LVLQKFRSMSHJIE-UHFFFAOYSA-N
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Description

(2-Ethoxyethoxy)acetic acid has been detected in urine samples from patients with suspected metabolic disorders and some patients treated with chemotherapy. The structure was characterized using gas chromatography/mass spectrometry/computer systems, suggesting its formation endogenously from an exogenous precursor (Kamerling et al., 1977).

Synthesis Analysis

The synthesis of (2-Ethoxyethoxy)acetic acid involves various methodologies, including the reaction of 2 oxo 1,4 dixane with alcohol and thionyl chloride, yielding 2 (2 chloro ethoxy) acetates. Under acid-catalyzed hydrolysis, 2 (2 chloro ethoxy) acetic acid is obtained (Guo Ming, 2001).

Molecular Structure Analysis

The molecular structure of (2-Ethoxyethoxy)acetic acid and its derivatives have been characterized through various spectroscopic techniques, including IR, 1HNMR, and elemental analysis, providing insights into its structural attributes and reactivity (Guo Ming, 2001).

Chemical Reactions and Properties

Research on the biotransformations of related compounds, such as 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, reveals the stereoselective hydrolysis by bacterial species, indicating the chemical reactivity and potential biological transformations of (2-Ethoxyethoxy)acetic acid derivatives (Majewska, 2015).

Physical Properties Analysis

Studies on the biotransformation and biomonitoring of 2-(2-alkoxyethoxy)ethanols and their metabolites, including (2-Ethoxyethoxy)acetic acid, provide data on physical properties like volatility and solubility, which are crucial for understanding exposure and toxicity (Laitinen & Pulkkinen, 2005).

Chemical Properties Analysis

The chemical properties of (2-Ethoxyethoxy)acetic acid, such as reactivity with other chemicals and stability under various conditions, have been explored through studies on its synthesis and reactions with other compounds. This includes its role in forming acid-labile acetals with perfluorocycloalkenes, indicating its chemical versatility and potential for further synthetic applications (Plevey & Talbot, 1977).

Scientific Research Applications

  • Detection in Urine Samples : (2-Ethoxyethoxy)acetic acid has been identified in urine samples of patients with suspected metabolic disorders and those undergoing chemotherapy, suggesting its formation from an exogenous precursor (Kamerling et al., 1977).

  • Biomonitoring : The compound is a metabolite of 2-(2-alkoxyethoxy)ethanols, used as substitutive solvents. Its presence in urine can be used for biomonitoring of exposure to these solvents (Laitinen & Pulkkinen, 2005).

  • Chemical Analysis and Quantification : Procedures have been developed for the quantification of (2-methoxyethoxy)acetic acid, a related compound, in human urine, highlighting its significance as a biomarker for exposure to certain industrial chemicals (B'hymer et al., 2003).

  • Use in Chemistry : The compound has been investigated for its use as a chiral auxiliary in chemical synthesis, indicating its potential utility in the preparation of chiral compounds (Majewska, 2019).

  • Phase Equilibria Studies : Research on the phase equilibria of related compounds like 2-(2-ethoxyethoxy)ethyl acetate in supercritical CO2 suggests applications in the study of solvent systems (Kim et al., 2014).

  • Toxicology and Health Effects : The compound's metabolites and similar substances have been studied for their toxicological effects, particularly in relation to occupational health and exposure to certain solvents (Foster et al., 1987).

Safety And Hazards

(2-Ethoxyethoxy)acetic acid can cause severe skin burns and eye damage . It may also cause respiratory irritation . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing . Inhalation of vapors or spray mist should be avoided . It should not be ingested . It should be kept away from heat and sources of ignition .

properties

IUPAC Name

2-(2-ethoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQKFRSMSHJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228143
Record name (2-Ethoxyethoxy)acetic acid
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyethoxy)acetic acid

CAS RN

7743-94-4, 220622-96-8
Record name 2-(2-Ethoxyethoxy)acetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxyethoxy)acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-hydroxy-, C12-14-alkyl ethers
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Record name (2-Ethoxyethoxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-hydroxy-, C12-14-alkyl ethers
Source European Chemicals Agency (ECHA)
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Record name 2-(2-ethoxyethoxy)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Ethoxyethanol (0.88 mL, 11 mmol) and sodium hydride (60% in oil, 1.08 g, 27 mmol) were stirred in DMF (20 mL) for 5 min. Iodoacetic acid (2.02 g, 10.9 mmol) was dissolved in DMF (20 mL) and added dropwise to the suspension. The thick orange suspension was stirred at rt for 3 hours. The reaction was quenched by slowly adding water (10 mL), followed by hydrochloric acid (4 M, 5 mL). The reaction mixture was extracted with dichloromethane (3×50 mL) and the combined organic layers dried over sodium sulfate, filtered and evaporated yielding a clear oil. The residue was purified by distillation under reduced pressure to give the product (1.1 g, 68%) as an oil.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JP Kamerling, M Duran, L Bruinvis, D Ketting… - Clinica chimica acta, 1977 - Elsevier
An unknown acidic compound was detected in a number of urine samples from patients with a suspected metabolic disorder and some patients treated with chemotherapy. The …
Number of citations: 46 www.sciencedirect.com
J Laitinen, J Pulkkinen - Toxicology letters, 2005 - Elsevier
2-Methoxyacetic and 2-ethoxyacetic acids are well known toxic metabolites of 2-alkoxyethanols. The use of 2-alkoxyethanols is now restricted, and the regulations have forced …
Number of citations: 11 www.sciencedirect.com
AW Smallwood, K Debord, J Burg… - Applied Industrial …, 1988 - Taylor & Francis
A biological monitoring method which can detect human exposure to glycol ethers is described. A procedure for measurement of 2-ethoxyacetic acid (EAA), a urinary metabolite of 2-…
Number of citations: 17 www.tandfonline.com
AW Smallwood, KE DeBord… - Environmental health …, 1984 - ehp.niehs.nih.gov
Glycol ethers are known to produce embryotoxic and teratogenic effects in a variety of animal species. In addition, testicular edema and tubular atrophy have been reported. The health …
Number of citations: 44 ehp.niehs.nih.gov
GD Nielsen, LF Hansen, BA Nexø, OM Poulsen - Indoor Air, 1998 - Wiley Online Library
Three guideline values have been proposed for each of the substances, ie one for evaluation of odour, one for sensory irritation and one value covering both the lung and the systemic …
Number of citations: 13 onlinelibrary.wiley.com
PJ Deisinger, D Guest - Xenobiotica, 1989 - Taylor & Francis
1. The in vitro hydrolysis of DGBA in rat blood and its in vivo metabolism and disposition in male Sprague-Dawley rats were studied. 2. DGBA (5 mm) was hydrolysed in rat blood to …
Number of citations: 23 www.tandfonline.com
RA Roesel, ME Coryell, PR Blankenship… - Clinica Chimica …, 1980 - Elsevier
Screening urine for organic and amino acid abnormalities is an essential part of the biochemical investigation in patients with manifestations of inborn errors of metabolism. The …
Number of citations: 3 www.sciencedirect.com
H Anundi, S Langworth, G Johanson, ML Lind… - International archives of …, 2000 - Springer
Objective: The principal aim of the study was to estimate the level of exposure to organic solvents of graffiti removers, and to identify the chemicals used in different cleaning agents. A …
Number of citations: 58 link.springer.com
T Kawamoto, K Matsuno, F Kayama, M Hirai… - Toxicology, 1990 - Elsevier
Glycol ethers have been extensively used in industry over the past 40–50 years. Numerous studies on the toxicity of glycol ethers have been performed, however, the effects of glycol …
Number of citations: 26 www.sciencedirect.com
GG Goourey, P Wong-Wah-Chung… - Polymer Degradation …, 2015 - Elsevier
The present work was devoted to the photostability of two homopolymers, resulting from the polymerization of acrylate monomers used as components of recording materials. This study …
Number of citations: 6 www.sciencedirect.com

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